molecular formula C13H18O5 B070762 (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid CAS No. 195202-08-5

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

Cat. No. B070762
CAS RN: 195202-08-5
M. Wt: 254.28 g/mol
InChI Key: WBULUDGUWZFLMO-VIFPVBQESA-N
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Description

“(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid” is a chemical compound that has been discussed in various contexts. It has been mentioned as a mescaline precursor . Mescaline is a naturally occurring psychedelic alkaloid of the phenethylamine class, known for its hallucinogenic effects.


Synthesis Analysis

The synthesis of compounds related to “(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid” has been described in the literature. For instance, starting from 3,4,5-trimethoxybenzoic acid, the syntheses of the 3,4,5-trimethoxyphenyl analogs of meperidine hydrochloride and ketobemidone hydrochloride are described . Another study describes the synthesis of 3,4,5-trimethoxyphenyl acrylamides as novel antinarcotic agents .


Molecular Structure Analysis

The molecular structure of “(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid” can be inferred from its name. It contains a butanoic acid group (a four-carbon chain with a carboxylic acid group at one end) and a 3,4,5-trimethoxyphenyl group (a phenyl ring with methoxy groups at the 3, 4, and 5 positions) .

Scientific Research Applications

Synthesis of Boronic Acid Derivatives

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid: is used in the synthesis of boronic acid derivatives, which are crucial intermediates in the Suzuki coupling reactions . These reactions are widely used in the pharmaceutical industry for the creation of various drug molecules.

properties

IUPAC Name

(2S)-2-(3,4,5-trimethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBULUDGUWZFLMO-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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